6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
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Overview
Description
6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group, a dimethylphenyl group, and a sulfanylidenepyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethylbenzaldehyde with thiourea and ethyl cyanoacetate under basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidinone compound. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidenepyrimidinone core to a more reduced form.
Substitution: The amino group and the dimethylphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidinones, and various substituted derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-(3,4-dimethylphenyl)-2-thioxopyrimidin-4-one
- 6-Amino-1-(3,4-dimethylphenyl)-2-oxopyrimidin-4-one
- 6-Amino-1-(3,4-dimethylphenyl)-2-hydroxypyrimidin-4-one
Uniqueness
6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is unique due to the presence of the sulfanylidenepyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
6-amino-1-(3,4-dimethylphenyl)-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-3-4-9(5-8(7)2)15-10(13)6-11(16)14-12(15)17/h3-6H,13H2,1-2H3,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZSLCNAWSLCMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=O)NC2=S)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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